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Compound of Interest

Compound Name: NF279

Cat. No.: B15581483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the P2X receptor

antagonist, NF279, with the family of P2Y receptors. The information presented is supported by

experimental data to aid in the evaluation of NF279's selectivity and potential off-target effects.

Executive Summary
NF279 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel.[1]

While highly effective at its primary target, understanding its interaction with other purinergic

receptors, particularly the G protein-coupled P2Y receptor family, is crucial for its application in

research and drug development. Experimental evidence indicates that NF279 generally

exhibits low inhibitory potency towards P2Y receptors, underscoring its selectivity for the P2X

subfamily.[2]

Quantitative Analysis of NF279 Cross-Reactivity
The following table summarizes the available quantitative data on the interaction of NF279 with

P2X and P2Y receptors. It is important to note that specific inhibitory constants (IC50 or Ki) for

NF279 against the full panel of individual P2Y receptor subtypes are not widely available in the

current literature, reflecting its primary characterization as a P2X antagonist.
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Receptor
Subtype

Ligand/Anta
gonist

Potency
(pA2)

Inhibitory
Concentrati
on (IC50)

Species/Tis
sue

Reference

P2Y

Receptors
NF279 4.10

> 100 µM

(ecto-

nucleotidases

)

Guinea-pig

taenia coli
[2]

P2X1 NF279

19 nM (with

10s pre-

incubation)

Rat

(recombinant)
[1]

P2X2 NF279 0.76 µM
Rat

(recombinant)
[1]

P2X3 NF279

1.62 µM (with

10s pre-

incubation)

Rat

(recombinant)
[1]

P2X4 NF279 > 300 µM
Human

(recombinant)
[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that

produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value

indicates lower antagonist potency. The pA2 value of 4.10 for NF279 at P2Y receptors in

guinea-pig taenia coli signifies a very weak antagonistic effect.[2] The guinea-pig taenia coli is

known to express P2Y1 receptors, and evidence suggests the presence of other P2Y subtypes

in the gastrointestinal tract.[3][4]

Experimental Protocols
Schild Analysis for pA2 Determination in Guinea-Pig
Taenia Coli
The determination of the pA2 value for NF279's antagonist activity at P2Y receptors in guinea-

pig taenia coli was likely performed using a classical pharmacological organ bath setup. While

the specific detailed protocol from the original study is not available, a general methodology for

such an experiment is outlined below.
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Objective: To quantify the antagonistic potency of NF279 against P2Y receptor-mediated

responses in a smooth muscle preparation.

Experimental Workflow:

Figure 1: General workflow for Schild analysis.

Methodology:

Tissue Preparation: The taenia coli, a smooth muscle strip from the guinea pig large

intestine, is dissected and prepared.

Mounting: The tissue is mounted in an organ bath containing a physiological salt solution

(e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and

aerated with carbogen (95% O2, 5% CO2).

Transducer Connection: The tissue is connected to an isometric force transducer to record

muscle contractions or relaxations.

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified

period.

Control Agonist Response: A cumulative concentration-response curve is generated for a

stable P2Y receptor agonist (e.g., ADPβS).

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration

of NF279 for a set duration.

Agonist Response in Presence of Antagonist: The agonist concentration-response curve is

repeated in the presence of NF279.

Schild Plot Analysis: Steps 6 and 7 are repeated with increasing concentrations of NF279.

The dose-ratios (the ratio of the agonist concentration producing a half-maximal response in

the presence and absence of the antagonist) are calculated. A Schild plot is constructed by

plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the

antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.
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P2Y Receptor Signaling Pathways
P2Y receptors are a family of eight G protein-coupled receptors (GPCRs) in humans (P2Y1,

P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). They are activated by various

nucleotides and couple to different G proteins to initiate downstream signaling cascades. The

primary signaling pathways for each P2Y subtype are illustrated below.

Gq/11-Coupled P2Y Receptors (P2Y1, P2Y2, P2Y4, P2Y6,
P2Y11)
These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase

C (PLC).
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Figure 2: Signaling of Gq/11-coupled P2Y receptors.
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Gi/o-Coupled P2Y Receptors (P2Y12, P2Y13, P2Y14)
These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase

(AC).
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Figure 3: Signaling of Gi/o-coupled P2Y receptors.
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Dual Gs and Gq/11-Coupled P2Y Receptor (P2Y11)
The P2Y11 receptor is unique in its ability to couple to both Gs and Gq/11 proteins.
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Figure 4: Dual signaling of the P2Y11 receptor.

Conclusion
The available data strongly supports the classification of NF279 as a selective P2X1 receptor

antagonist with minimal cross-reactivity towards P2Y receptors. The low pA2 value obtained

from functional assays on native tissue containing P2Y receptors indicates that at

concentrations where NF279 is effective at blocking P2X1 receptors, it is unlikely to have

significant antagonistic effects on P2Y receptor-mediated signaling. However, the lack of

comprehensive screening data against all individual P2Y subtypes suggests that caution

should be exercised when interpreting results in systems where multiple P2Y receptors are

expressed and could be sensitive to off-target effects at high concentrations of NF279. This

guide serves as a valuable resource for researchers to make informed decisions regarding the

use of NF279 in their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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